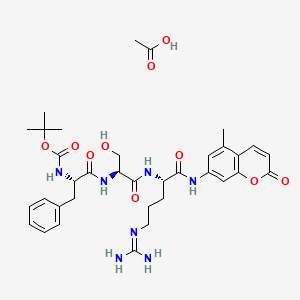
3-Chloro-2-(2-methoxy-ethoxy)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(2-methoxy-ethoxy)-phenylamine, also known as 3-Chloro-2-ME2P, is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. It is used in a variety of applications, ranging from pharmaceuticals to plastics. 3-Chloro-2-ME2P has been studied extensively for its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Studies have demonstrated the synthesis of novel compounds from derivatives similar to 3-Chloro-2-(2-methoxy-ethoxy)-phenylamine, showcasing their potential antimicrobial activity. For instance, derivatives synthesized through reactions involving similar phenylamine compounds have shown notable in vitro antimicrobial properties, pointing towards their relevance in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Luminescent EuIII Complexes
Research into the applications of phenylamine derivatives in luminescent materials has led to the creation of novel europium(III)-based coordination compounds. These compounds exhibit bright luminescence upon irradiation with near-UV radiation, suggesting their utility in materials science, particularly in creating efficient light-emitting devices (Akerboom et al., 2013).
Nucleophilic Reactions and Structural Studies
The reactivity of chloro-methoxy-phenylamine compounds with various nucleophilic agents has been extensively studied, leading to the synthesis of complex organic structures. These reactions have facilitated a deeper understanding of the mechanisms underlying the formation of pyrrol-2-one derivatives and their polymorphic modifications, as evidenced by X-ray crystallography studies (Kosolapova et al., 2013).
Antiviral Activity of Pyrimidine Derivatives
Research into pyrimidine derivatives related to 3-Chloro-2-(2-methoxy-ethoxy)-phenylamine has uncovered compounds with significant antiretroviral activity. These findings highlight the potential of phenylamine derivatives in the development of new treatments for retroviruses, including HIV (Hocková et al., 2003).
Electronic Properties and OLED Application
The impact of polar side groups on the transport and luminescence properties of naphthyl phenylamine compounds has been evaluated, revealing insights into their application in organic light-emitting diodes (OLEDs). These studies demonstrate the potential of chloro-methoxy-phenylamine derivatives in improving the efficiency and performance of OLED devices (Tong et al., 2004).
Eigenschaften
IUPAC Name |
3-chloro-2-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEZLQWRFUUGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281449 |
Source


|
| Record name | 3-Chloro-2-(2-methoxyethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-methoxy-ethoxy)-phenylamine | |
CAS RN |
883547-01-1 |
Source


|
| Record name | 3-Chloro-2-(2-methoxyethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(2-methoxyethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)


